molecular formula C9H12O4 B6263990 5-(METHOXYCARBONYL)BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID CAS No. 25090-43-1

5-(METHOXYCARBONYL)BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID

Cat. No.: B6263990
CAS No.: 25090-43-1
M. Wt: 184.19 g/mol
InChI Key: AHQQVZSBPREFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which imparts specific chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the bicyclo[3.1.0]hexane core. This can be achieved through various cyclization reactions, including intramolecular cyclization.

    Functionalization: The introduction of the methoxycarbonyl and carboxylic acid groups is achieved through functionalization reactions. Common reagents used in these steps include methanol and carbon dioxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, and involves the use of large-scale reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a similar structure but with a different bicyclic core.

    Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane are used in research and industry.

Uniqueness

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

25090-43-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-methoxycarbonylbicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-4-2-3-8(9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)

InChI Key

AHQQVZSBPREFJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1(C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.